N-(4-Chloro-2,5-dimethoxyphenyl)acetamide

Overview

Description

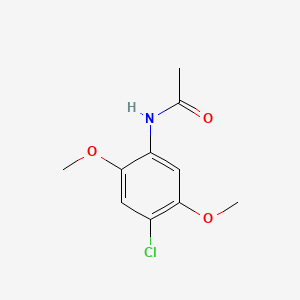

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide: is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of acetamide, where the acetamide group is substituted with a 4-chloro-2,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chloro-2,5-dimethoxyaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(4-Chloro-2,5-dimethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

- 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide

- 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide

- N-(4-Chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide

Comparison: N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Biological Activity

N-(4-Chloro-2,5-dimethoxyphenyl)acetamide is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H12ClNO3

- Molecular Weight : 229.66 g/mol

- Structure : The compound features a chloro substituent and two methoxy groups on a phenyl ring, which significantly influence its chemical behavior and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Antidiabetic Potential : Preliminary studies indicate that this compound may inhibit α-amylase, an enzyme critical in carbohydrate metabolism. Such inhibition is significant for the management of diabetes, as it could lead to reduced glucose absorption .

- Anticancer Properties : In vitro studies have shown that this compound may have cytotoxic effects against various cancer cell lines. Specific IC50 values (the concentration required to inhibit cell growth by 50%) are necessary to quantify this activity further .

- Anti-inflammatory Effects : Initial findings suggest potential anti-inflammatory properties, which could be beneficial in treating conditions like ulcerative colitis and other inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions with biological targets include:

- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzymes such as α-amylase, potentially leading to reduced enzymatic activity and lower glucose levels in the bloodstream.

- Modulation of Signaling Pathways : Research indicates that it may affect pathways involved in inflammation and cancer progression, possibly by inhibiting pro-inflammatory cytokine release and blocking key signaling cascades like the NF-κB pathway .

Case Studies and Experimental Data

-

In Vitro Studies :

- A study assessed the cytotoxicity of this compound across various cancer cell lines using MTS assays. Results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

- Inhibition assays demonstrated that the compound has an IC50 value comparable to known inhibitors of α-amylase, suggesting its potential as a therapeutic agent for diabetes management.

- In Vivo Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide | C10H11Cl2NO3 | Contains an additional chlorine substituent |

| N-(3-Chloro-2,5-dimethoxyphenyl)acetamide | C10H12ClNO3 | Different position of chlorine on the phenyl ring |

| N-(4-Methoxy-2,5-dimethylphenyl)acetamide | C12H17NO3 | Lacks chlorine but has different methoxy groups |

The unique combination of chloro and methoxy substituents in this compound may enhance its biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. How is N-(4-Chloro-2,5-dimethoxyphenyl)acetamide characterized using spectroscopic methods?

Answer: The compound is characterized via:

- IR spectroscopy : A strong carbonyl (C=O) stretch at ~1675 cm⁻¹ confirms the amide group .

- NMR : ¹H NMR (DMSO-d₆) shows δ 9.30 (s, NH), 3.81/3.74 (s, OCH₃), and aromatic protons at δ 6.74–7.94. ¹³C NMR confirms carbonyl (δ 170.18) and methoxy carbons (δ 56.79, 57.11) .

- HRMS : [M + H]⁺ at m/z 350.0796 matches the theoretical mass (C₁₇H₁₇ClNO₅) .

Q. What synthetic routes are used to prepare this compound derivatives?

Answer: Common methods include:

- Acetylation : Reacting amines with acetic anhydride under reflux (e.g., uses this for sulfonamide derivatives) .

- Oxidation of 3-oxobutanamides : (Diacetoxyiodo)benzene (DIB) oxidizes N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide to dichloroacetamide derivatives in good yields .

Q. How do substituents on the phenyl ring influence the compound’s reactivity?

Answer: Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, facilitating nucleophilic substitution or cyclization. Methoxy groups enhance solubility and influence hydrogen bonding in crystallization .

Q. What role does hydrogen bonding play in the crystal structure of related acetamides?

Answer: Intermolecular N–H···O and C–H···O interactions stabilize crystal packing. For example, N-(4-chloro-2-nitrophenyl)acetamide forms chains via C–H···O bonds, critical for crystallographic stability .

Q. How can researchers validate the purity of synthesized this compound?

Answer: Use HPLC-MS to detect impurities and elemental analysis to confirm stoichiometry. Cross-validate with ¹H/¹³C NMR integration ratios .

Advanced Research Questions

Q. How can contradictions in spectral data between studies be resolved?

Answer: Discrepancies (e.g., carbonyl peak shifts) arise from solvent polarity or crystallization conditions. Use standardized solvents (e.g., DMSO-d₆) and compare with Cambridge Structural Database entries (e.g., CCDC 2288354) .

Q. What strategies optimize reaction yields for halogenated acetamide derivatives?

Answer:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance acetylation efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. How does the electronic environment of the phenyl ring affect biological activity?

Answer: SAR studies on analogs (e.g., 25C-NBOH) show chloro and methoxy groups enhance receptor binding. Computational modeling (DFT) can predict charge distribution and active sites .

Q. What advanced techniques elucidate hydrogen-bonding networks in acetamide crystals?

Answer: Single-crystal X-ray diffraction (e.g., CCDC 2392239) reveals bond angles/distances, while Hirshfeld surface analysis quantifies interaction contributions (e.g., N–H···Cl in 2-chloro-N-(4-hydroxyphenyl)acetamide) .

Q. How can researchers design analogs with improved metabolic stability?

Answer:

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(13)12-8-5-9(14-2)7(11)4-10(8)15-3/h4-5H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKSIDOPPLSAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219476 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6938-75-6 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLORO-2,5-DIMETHOXYPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ8A54MXB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.